molecular formula C19H15ClO3 B2854959 3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde CAS No. 429624-26-0

3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde

Cat. No.: B2854959
CAS No.: 429624-26-0
M. Wt: 326.78
InChI Key: LRWALFUOVWQLLS-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde: is an organic compound with the molecular formula C19H15ClO3 and a molecular weight of 326.78 g/mol . This compound is characterized by the presence of a chloro group, a methoxy group, and a naphthalen-1-ylmethoxy group attached to a benzaldehyde core. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-methoxybenzaldehyde and naphthalen-1-ylmethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products Formed:

    Oxidation: 3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid.

    Reduction: 3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro, methoxy, and naphthalen-1-ylmethoxy groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

    3-Chloro-5-methoxybenzaldehyde: Lacks the naphthalen-1-ylmethoxy group, making it less complex.

    4-(Naphthalen-1-ylmethoxy)benzaldehyde: Lacks the chloro and methoxy groups, affecting its reactivity and applications.

    3-Chloro-4-(naphthalen-1-ylmethoxy)benzaldehyde: Similar structure but different substitution pattern, leading to variations in chemical behavior.

Uniqueness: 3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO3/c1-22-18-10-13(11-21)9-17(20)19(18)23-12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWALFUOVWQLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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